molecular formula C15H12N2 B073989 3,5-Diphenyl-1H-pyrazole CAS No. 1145-01-3

3,5-Diphenyl-1H-pyrazole

Cat. No. B073989
CAS RN: 1145-01-3
M. Wt: 220.27 g/mol
InChI Key: JXHKUYQCEJILEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05840913

Procedure details

308.5 g (9.64 mol) of methanol were vaporized dropwise at 155° C. in an electrically heated column with a diameter of 4 cm and equipped with a sintered disk at the lower end and fitted onto a 250 ml two-neck flask over the course of 6 hours and passed through a melt, at 200° C., of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.046 g (0.000455 mol) of concentrated H2SO4. The gaseous discharge from the reaction was condensed and concentrated under reduced pressure. 10.2 g (92.5%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 96.6% (GC).
Quantity
308.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0.046 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]O.[C:3]1([C:9]2[CH:13]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH:11][N:10]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>OS(O)(=O)=O>[CH3:1][N:10]1[C:9]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:13][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:11]1

Inputs

Step One
Name
Quantity
308.5 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(=C1)C1=CC=CC=C1
Name
Quantity
0.046 g
Type
catalyst
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were vaporized dropwise at 155° C. in an electrically heated column with a diameter of 4 cm
CUSTOM
Type
CUSTOM
Details
equipped with a sintered disk at the lower end
CUSTOM
Type
CUSTOM
Details
fitted onto a 250 ml two-neck flask over the course of 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
condensed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.